(2-Hydroxyethyl)-b-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Hydroxyethyl)-b-cyclodextrin is a useful research compound. Its molecular formula is C56H98O42 and its molecular weight is 1443.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2-Hydroxyethyl)-β-cyclodextrin (HE-β-CD) is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound has garnered attention for its unique biological activities and potential applications in pharmaceuticals and biotechnology. This article provides a comprehensive overview of the biological activity of HE-β-CD, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
HE-β-CD features a hydrophilic exterior and a hydrophobic cavity, which allows it to form inclusion complexes with various hydrophobic molecules. This property enhances the solubility and bioavailability of poorly soluble drugs, making HE-β-CD a valuable excipient in drug formulation.
Mechanisms of Biological Activity
The biological activity of HE-β-CD is primarily attributed to its ability to form inclusion complexes, which can modify the physicochemical properties of guest molecules. Key mechanisms include:
- Increased Solubility : HE-β-CD significantly enhances the solubility of lipophilic drugs, facilitating their absorption in biological systems.
- Improved Stability : The formation of inclusion complexes can protect sensitive compounds from degradation.
- Enhanced Bioavailability : By improving solubility and stability, HE-β-CD increases the bioavailability of various therapeutic agents.
Therapeutic Applications
HE-β-CD has been investigated for various therapeutic applications:
- Drug Delivery Systems : HE-β-CD is used to enhance the delivery of drugs with poor solubility. For instance, studies have shown that complexing HE-β-CD with antibiotics like enrofloxacin improves their solubility and antibacterial efficacy by up to 916-fold compared to uncomplexed forms .
- Neurodegenerative Diseases : Research indicates that HE-β-CD may play a role in treating conditions like Niemann-Pick disease type C (NPC), where it helps mobilize cholesterol and reduce ganglioside storage in affected cells .
- Ophthalmic Applications : HE-β-CD has been studied for its potential in ocular drug delivery systems, particularly for reducing cholesterol levels in retinal tissues .
Case Studies
Several studies illustrate the effectiveness of HE-β-CD in enhancing drug properties:
Research Findings
Recent studies highlight the diverse biological activities associated with HE-β-CD:
- Antioxidant Activity : Inclusion complexes formed with HE-β-CD have shown enhanced antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Complexes with HE-β-CD have been found to inhibit enzymes such as acetylcholinesterase (AChE), which is significant for neuroprotective strategies against neurodegenerative diseases .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-37,39,41,43,45,47,49-heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O42/c57-1-8-78-43-29(71)36-22(15-64)85-50(43)92-37-23(16-65)86-52(44(30(37)72)79-9-2-58)94-39-25(18-67)88-54(46(32(39)74)81-11-4-60)96-41-27(20-69)90-56(48(34(41)76)83-13-6-62)98-42-28(21-70)91-55(49(35(42)77)84-14-7-63)97-40-26(19-68)89-53(47(33(40)75)82-12-5-61)95-38-24(17-66)87-51(93-36)45(31(38)73)80-10-3-59/h22-77H,1-21H2/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWPQSDFNIFUPO-VDQKLNDWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C2C(OC1OC3C(OC(C(C3O)OCCO)OC4C(OC(C(C4O)OCCO)OC5C(OC(C(C5O)OCCO)OC6C(OC(C(C6O)OCCO)OC7C(OC(C(C7O)OCCO)OC8C(OC(O2)C(C8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)OCCO)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)OCCO)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)OCCO)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)OCCO)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)OCCO)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1443.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.